Broussonin A

Übersicht

Beschreibung

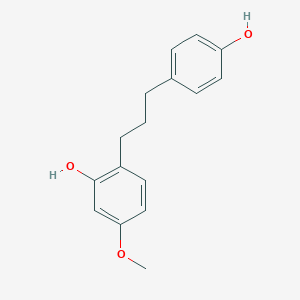

Broussonin A ist ein Naturstoff, der zur Klasse der Flavonoide gehört. Er kommt hauptsächlich in den Wurzeln und der Rinde von Pflanzen der Gattung Morus vor, wie z. B. Broussonetia papyrifera. This compound erscheint als weiße, nadelförmige Kristalle und hat einen bitteren Geschmack. Es ist in Ethanol und Chloroform löslich, aber in Wasser nahezu unlöslich. Diese Verbindung weist verschiedene biologische Aktivitäten auf, darunter entzündungshemmende, antioxidative, antitumorale, antimikrobielle und antivirale Eigenschaften .

2. Herstellungsmethoden

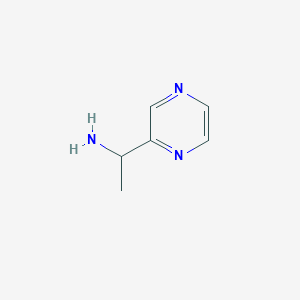

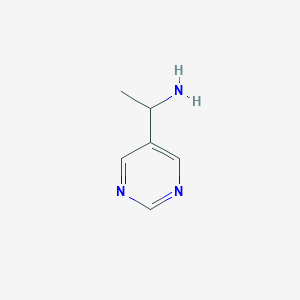

Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere wichtige Schritte. Ein Ansatz beinhaltet die Verwendung einer Grubbs II-Katalysator-vermittelten Kreuzmetathese von zwei aromatischen Untereinheiten, gefolgt von einer chemoselektiven oxidativen Dearomatisierung in Gegenwart von zwei Phenol-Molekülen. Diese Methode optimiert die Kreuzmetathesereaktion von ortho-Alkoxystyrolen, die typischerweise für Ruthenium-katalysierte Metathesereaktionen unter konventionellen Bedingungen unwirksam sind .

Industrielle Produktionsmethoden: Derzeit wird this compound hauptsächlich durch Extraktion aus Morus-Pflanzen gewonnen. Das Extraktionsverfahren beinhaltet die Verwendung von organischen Lösungsmitteln wie Ethanol oder Methanol, um die Verbindung zu extrahieren, gefolgt von Konzentration und Kristallisation zur Reinigung von this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Broussonin A involves several key steps. One approach includes the use of a Grubbs II catalyst-mediated cross metathesis of two aromatic subunits, followed by a chemoselective oxidative dearomatization in the presence of two phenol moieties. This method optimizes the cross metathesis reaction of ortho-alkoxystyrenes, which are typically ineffective for ruthenium-catalyzed metathesis reactions under conventional conditions .

Industrial Production Methods: Currently, this compound is primarily obtained through extraction from Morus plants. The extraction process involves using organic solvents such as ethanol or methanol to extract the compound, followed by concentration and crystallization to purify this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Broussonin A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid erleichtert werden.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Alkylhalogenide in Gegenwart einer Base.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte oder substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können.

Wissenschaftliche Forschungsanwendungen

Broussonin A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung bei der Untersuchung der Flavonoidsynthese und -reaktivität eingesetzt.

Biologie: Untersucht wird seine Rolle bei der Modulation von Zellprozessen und Signalwegen.

Medizin: Erforscht werden seine potenziellen therapeutischen Wirkungen, darunter entzündungshemmende, antioxidative und antitumorale Aktivitäten.

Industrie: Verwendung bei der Entwicklung von Arzneimitteln und Nahrungsergänzungsmitteln auf Naturstoffbasis

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und -wege aus. Es ist bekannt, dass es die Aktivität von Butyrylcholinesterase (BChE) mit einem IC50-Wert von 4,16 µM hemmt. Darüber hinaus moduliert this compound die Expression von zellzyklus-assoziierten Proteinen und den Phosphorylierungszustand des Retinoblastomproteins, wodurch die von vaskulärem endothelialen Wachstumsfaktor A (VEGF-A) stimulierte Proliferation von Endothelzellen gehemmt wird. Diese Verbindung unterdrückt auch die Angiogenese, indem sie die Migration, Invasion, Tubusbildung und Mikrogefäßbildung von Endothelzellen hemmt .

Wirkmechanismus

Broussonin A exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of butyrylcholinesterase (BChE) with an IC50 value of 4.16 µM. Additionally, this compound modulates the expression of cell cycle-related proteins and the phosphorylation state of retinoblastoma protein, thereby inhibiting endothelial cell proliferation stimulated by vascular endothelial growth factor A (VEGF-A). This compound also suppresses angiogenesis by inhibiting endothelial cell migration, invasion, tube formation, and microvessel formation .

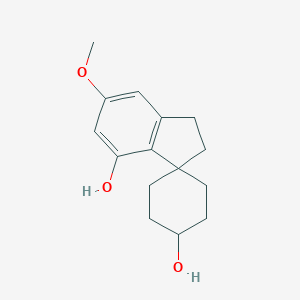

Vergleich Mit ähnlichen Verbindungen

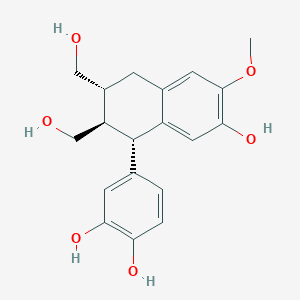

Broussonin A ist strukturell ähnlich anderen Verbindungen der Broussonin-Reihe, wie z. B. Broussonin B, Broussonin C und Broussonin E. Diese Verbindungen teilen ein gemeinsames Diarylpropan-Rückgrat, unterscheiden sich jedoch in ihren funktionellen Gruppen und Substitutionsmustern. Beispielsweise:

Broussonin B: Ähnliche Struktur mit geringfügigen Variationen in den funktionellen Gruppen.

Broussonin C: Enthält zusätzliche Methoxygruppen.

Broussonin E: Zeigt unterschiedliche Substitutionsmuster und biologische Aktivitäten.

This compound zeichnet sich durch seine potente BChE-Hemmwirkung und seine einzigartige Kombination von biologischen Eigenschaften aus, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.

Eigenschaften

IUPAC Name |

2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-19-15-10-7-13(16(18)11-15)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNVBURPCQDLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317996 | |

| Record name | Broussonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73731-87-0 | |

| Record name | Broussonin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73731-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Broussonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Broussonin A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44SF3SS9W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

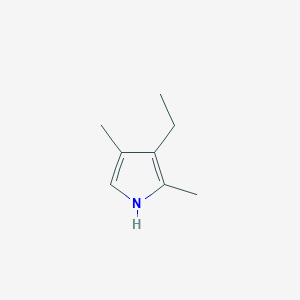

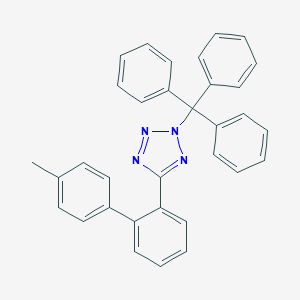

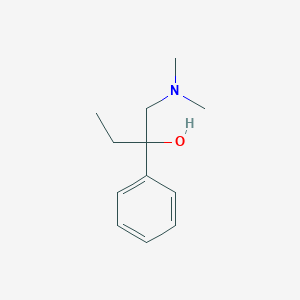

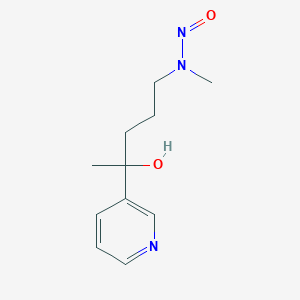

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

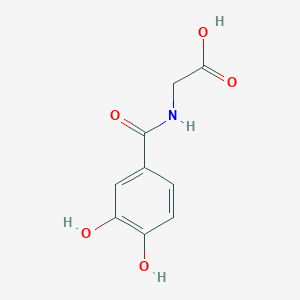

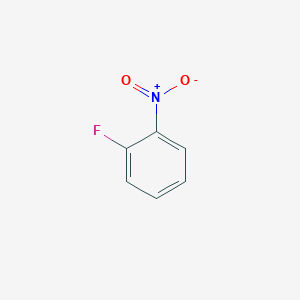

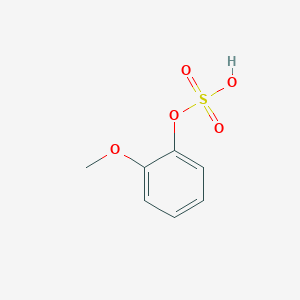

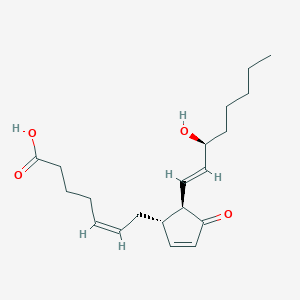

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)